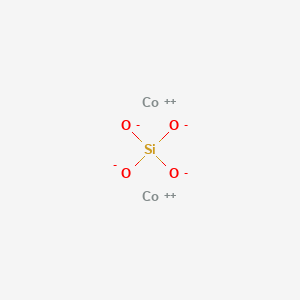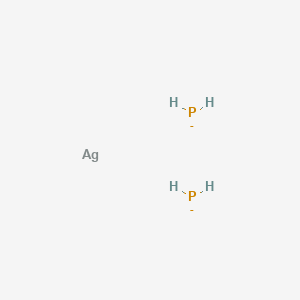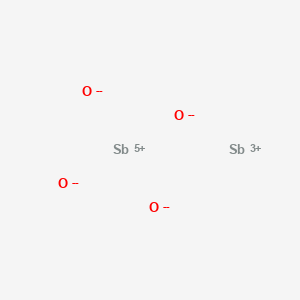
Dicobalt orthosilicate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicobalt orthosilicate can be synthesized using the sol-gel method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of cobalt salts . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the properties of the final product . Another method involves the solid-state reaction of cobalt oxide (CoO) and silicon dioxide (SiO2) at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced through high-temperature solid-state reactions. This involves mixing cobalt oxide and silicon dioxide powders, followed by calcination at temperatures above 1000°C . The resulting product is then cooled and ground to obtain the desired particle size .
Análisis De Reacciones Químicas
Types of Reactions
Dicobalt orthosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution . It can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to organic substrates . In reduction reactions, it can be reduced to cobalt metal under hydrogen atmosphere .
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions . These reactions typically occur at elevated temperatures and pressures to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield cobalt oxides, while reduction reactions can produce metallic cobalt .
Aplicaciones Científicas De Investigación
Dicobalt orthosilicate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which dicobalt orthosilicate exerts its effects involves its ability to facilitate electron transfer reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactants, thereby lowering the activation energy of the reaction . The molecular targets and pathways involved include the coordination of cobalt atoms with reactants, enabling efficient electron transfer .
Comparación Con Compuestos Similares
Dicobalt orthosilicate can be compared with other orthosilicates such as magnesium orthosilicate (Mg2SiO4) and iron orthosilicate (Fe2SiO4) . While all these compounds share similar structural features, this compound is unique due to its magnetic properties and higher catalytic activity . Other similar compounds include tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), which are used in organic synthesis and materials science .
Propiedades
IUPAC Name |
cobalt(2+);silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQBQYDGSULFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2SiO4, Co2O4Si | |
| Record name | cobalt(II) orthosilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928669 | |
| Record name | Dicobalt(2+) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12643-13-9, 13455-33-9 | |
| Record name | Silicic acid, colbalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt(2+) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicobalt orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)





![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)



